molecular formula C9H8N2O B3282709 8-Methoxyquinazoline CAS No. 7557-01-9

8-Methoxyquinazoline

Cat. No.: B3282709
CAS No.: 7557-01-9
M. Wt: 160.17 g/mol
InChI Key: MAORQWZHGHOAOK-UHFFFAOYSA-N
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Description

8-Methoxyquinazoline is an aromatic heterocyclic compound with the molecular formula C9H8N2O. It is a derivative of quinazoline, characterized by the presence of a methoxy group at the 8th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with methoxyacetaldehyde under acidic conditions, leading to the formation of the quinazoline ring . Another approach involves the use of 2-aminobenzamide and methoxyacetaldehyde in the presence of a dehydrating agent such as polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazolines .

Mechanism of Action

The mechanism of action of 8-Methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

8-methoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAORQWZHGHOAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CN=CN=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the procedure previously described in Example 6, 8-hydroxy-quinazoline (A1) (20 mmol) and iodomethane gave 8-methoxy-quinazoline (111). 8-Methoxy-quinazoline (111) (10 mmol) was then treated with m-chloroperbenzoic acid which gave the N-oxide 112. Subsequent treatment of the N-oxide 112 with Ac2O and phosphorus oxychloride according to Example 14 afforded 2-chloro-8-methoxy-quinazoline (113).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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